4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a dimethylamino group attached to one of the phenyl rings and a carbonitrile group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable precursor such as 4-bromo-N,N-dimethylaniline is reacted with the biphenyl core.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable precursor such as 4-bromobenzonitrile is reacted with the biphenyl core.
Industrial Production Methods
Industrial production methods for 4’-(Dimethylamino)[1,1’-biphenyl]-4-carbonitrile typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are carried out in large reactors with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbonitrile undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, where the carbonitrile group is reduced to form an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4’-(Nitro)[1,1’-biphenyl]-4-carbonitrile.
Reduction: 4’-(Dimethylamino)[1,1’-biphenyl]-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
4’-(Dimethylamino)[1,1’-biphenyl]-4-carbonitrile can be compared with other similar compounds, such as:
4’-(Dimethylamino)[1,1’-biphenyl]-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which affects its chemical properties and reactivity.
2-Dicyclohexylphosphino-4-(N,N-dimethylamino)-1,1’-biphenyl: This compound has a dicyclohexylphosphino group instead of a carbonitrile group, which affects its chemical properties and reactivity.
4,4’-Bis(dimethylamino)benzophenone: This compound has two dimethylamino groups and a benzophenone core, which affects its chemical properties and reactivity.
Properties
Molecular Formula |
C15H14N2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]benzonitrile |
InChI |
InChI=1S/C15H14N2/c1-17(2)15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-10H,1-2H3 |
InChI Key |
OXQKDRVFWFMIGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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